molecular formula C17H14O4 B7737722 C17H14O4

C17H14O4

Cat. No.: B7737722
M. Wt: 282.29 g/mol
InChI Key: DWLKSDOACKOBKK-UHFFFAOYSA-N
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Description

The compound with the molecular formula C17H14O4 5,7-dimethoxyflavone . It is a type of flavonoid, which is a class of plant secondary metabolites with various biological activities. This compound is found in certain plants and has been studied for its potential health benefits and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: One common method to synthesize 5,7-dimethoxyflavone involves the esterification of 5,7-dihydroxyflavone with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions.

    Aromatic Substitution Reaction: Another method involves the aromatic substitution of 5,7-dihydroxyflavone with dimethyl sulfate in the presence of a base such as potassium carbonate. This reaction also requires heating to facilitate the substitution process.

Industrial Production Methods: Industrial production of 5,7-dimethoxyflavone often involves the extraction from plant sources, followed by purification processes such as crystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,7-dimethoxyflavone can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly at the methoxy groups, to form various substituted flavones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Dimethyl sulfate in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Oxidized flavone derivatives.

    Reduction: Dihydroflavone derivatives.

    Substitution: Substituted flavones with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry: 5,7-dimethoxyflavone is used as a reference compound in the study of flavonoids. It serves as a model compound for understanding the chemical behavior and reactivity of flavonoids.

Biology: This compound has been studied for its potential antioxidant and anti-inflammatory properties. It is used in research to explore its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research has shown that 5,7-dimethoxyflavone may have potential health benefits, including anti-cancer, anti-diabetic, and neuroprotective effects. It is being investigated for its potential use in developing new drugs and treatments.

Industry: In the industrial sector, 5,7-dimethoxyflavone is used in the formulation of dietary supplements and functional foods due to its potential health benefits. It is also used in cosmetics for its antioxidant properties.

Mechanism of Action

The mechanism of action of 5,7-dimethoxyflavone involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can scavenge free radicals and reduce oxidative damage to cells.

Comparison with Similar Compounds

    5,7-dihydroxyflavone: The parent compound of 5,7-dimethoxyflavone, which has hydroxyl groups instead of methoxy groups.

    Chrysin: A flavone with similar structure but without methoxy groups.

    Apigenin: Another flavone with hydroxyl groups at different positions.

Uniqueness: 5,7-dimethoxyflavone is unique due to the presence of methoxy groups at the 5 and 7 positions, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

Properties

IUPAC Name

2-(2-ethoxyphenyl)-3-hydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-2-20-13-9-5-4-8-12(13)17-16(19)15(18)11-7-3-6-10-14(11)21-17/h3-10,19H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLKSDOACKOBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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